benzyl N-(C-methoxycarbonimidoyl)carbamate
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
benzyl N-(C-methoxycarbonimidoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
benzyl N-(C-methoxycarbonimidoyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: Research involving this compound includes the development of new therapeutic agents.
Industry: It is utilized in the production of technical products and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-(C-methoxycarbonimidoyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a carbamoylating agent, modifying proteins and enzymes by transferring its carbamoyl group . This modification can alter the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
benzyl N-(C-methoxycarbonimidoyl)carbamate can be compared with other similar compounds such as:
N-Benzyloxycarbonyl-O-ethylisourea: Similar in structure but with an ethyl group instead of a methyl group.
N-Benzyloxycarbonyl-O-propylisourea: Contains a propyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity and applications in research, making it a valuable compound for various scientific studies .
Properties
IUPAC Name |
benzyl N-(C-methoxycarbonimidoyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9(11)12-10(13)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVUDZUFYUWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.